1-ethyl-N-ethylpyrrolidin-3-amine molecular weight and formula
1-ethyl-N-ethylpyrrolidin-3-amine molecular weight and formula
Molecular Architecture, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary & Chemical Identity
1-Ethyl-N-ethylpyrrolidin-3-amine (IUPAC: N,1-diethylpyrrolidin-3-amine) is a diamine scaffold characterized by a pyrrolidine core substituted at the N1 position with an ethyl group and at the C3 position with an ethylamino moiety.
As a "privileged scaffold" in medicinal chemistry, this structure serves as a critical building block for G-protein coupled receptor (GPCR) ligands, particularly in the development of substituted benzamides (e.g., dopamine D2/D3 antagonists). Its amphiphilic nature and dual basic centers allow for tunable pharmacokinetic profiles in drug candidates.
Physicochemical Profile
The following data establishes the baseline identity for analytical verification.
| Property | Value | Notes |
| IUPAC Name | N,1-diethylpyrrolidin-3-amine | Often abbreviated as N,1-diethyl-3-aminopyrrolidine |
| Molecular Formula | C₈H₁₈N₂ | Saturated heterocyclic diamine |
| Molecular Weight | 142.24 g/mol | Monoisotopic Mass: 142.147 g/mol |
| CAS Registry | 68459-83-6 (racemic) | Stereospecific CAS: 1181105-70-3 (S-isomer, estimated) |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air |
| Boiling Point | ~180–185 °C (at 760 mmHg) | Predicted; 65–70 °C at 15 mmHg |
| Density | 0.84 ± 0.05 g/cm³ | Predicted |
| pKa (Calculated) | N1 (Ring): ~9.5 N (Exocyclic): ~10.2 | Diprotic base; highly soluble in aqueous acid |
Structural Analysis & Stereochemistry
The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, resulting in two enantiomers: (S)-1-ethyl-N-ethylpyrrolidin-3-amine and (R)-1-ethyl-N-ethylpyrrolidin-3-amine.
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Basicity & Reactivity: The molecule contains two nitrogen atoms with distinct steric environments.
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Conformation: The pyrrolidine ring undergoes "envelope" puckering, which influences the spatial orientation of the C3-substituent, a critical factor in receptor binding affinity (e.g., fitting into the orthosteric binding pocket of dopamine receptors).
Synthetic Methodologies
The synthesis of 1-ethyl-N-ethylpyrrolidin-3-amine must prioritize chemoselectivity to prevent over-alkylation (quaternization). The most robust industrial route is Reductive Amination .
Route A: Reductive Amination (Preferred)
This pathway avoids the formation of quaternary ammonium byproducts common in direct alkylation.
Reagents:
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Precursor: 1-Ethyl-3-pyrrolidinone (commercially available or synthesized from 3-pyrrolidinol).
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Amine Source: Ethylamine (70% in water or anhydrous/THF).
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Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄).
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Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Protocol:
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Imine Formation: Dissolve 1-ethyl-3-pyrrolidinone (1.0 eq) in DCM. Add Ethylamine (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at 0°C.
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Reduction: Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents the reduction of the ketone to an alcohol (side reaction).
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Quench: Basify with 1N NaOH to pH > 12 to liberate the free amine.
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Extraction: Extract with DCM. The product partitions into the organic phase.
Figure 1: Reductive amination pathway ensuring mono-alkylation of the exocyclic nitrogen.
Route B: Stepwise Alkylation (Alternative)
Used when starting from 3-amino-1-ethylpyrrolidine .
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Acylation: React 3-amino-1-ethylpyrrolidine with Acetyl Chloride to form the acetamide.
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Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH₄) in refluxing THF.
Analytical Profiling & Quality Control
Verification of the product requires separating the target secondary amine from potential tertiary amine impurities (N,N-diethyl byproduct).
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode (ESI+).
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Expected Ion:
m/z. -
Fragmentation Pattern:
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Loss of ethyl group (
). -
Ring cleavage characteristic of pyrrolidines (
84 fragment).
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HPLC Method (Reverse Phase)
Due to the high polarity and basicity, standard C18 columns may show peak tailing.
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Column: C18 with embedded polar group (e.g., Waters XBridge) or HILIC column.
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Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (High pH buffer is essential to suppress ionization and improve peak shape).
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Detection: UV is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or MS.
Figure 2: Analytical workflow for purity assessment using LC-MS.
Pharmaceutical Applications
The 1-ethyl-N-ethylpyrrolidin-3-amine moiety acts as a flexible linker and basic center in drug design.
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Dopamine Antagonists: It serves as a structural homolog to the side chain of Amisulpride and Sulpiride . The distance between the ring nitrogen and the amide nitrogen (when coupled to a benzamide) mimics the ethylenediamine pharmacophore essential for D2 receptor binding.
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Fragment-Based Drug Discovery (FBDD): Used as a high-solubility fragment to probe secondary binding pockets in kinases and GPCRs.
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Chiral Resolution: The (S)-enantiomer is frequently preferred in neuropharmacology to match the stereochemical constraints of the receptor pocket.
Safety & Handling (SDS Highlights)
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Hazards: Corrosive (Skin Corr. 1B), Causes severe eye damage. Flammable liquid.[2]
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Storage: Store under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.
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Spill Protocol: Neutralize with weak acid (citric acid) before disposal. Do not use water immediately as it may generate heat.
References
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PubChem. (2025).[4][5] Compound Summary: N,1-Diethylpyrrolidin-3-amine. National Library of Medicine.[5] [Link]
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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DrugBank. (2024). Amisulpride: Structure and Pharmacology. [Link]
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. Diethylamine - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-3-pyrrolidinol | C6H13NO | CID 98203 - PubChem [pubchem.ncbi.nlm.nih.gov]
